synthesis of 1-(Furan-2-yl)-N-methylmethanamine hydrochloride
synthesis of 1-(Furan-2-yl)-N-methylmethanamine hydrochloride
An In-Depth Technical Guide to the Synthesis of 1-(Furan-2-yl)-N-methylmethanamine Hydrochloride
Abstract
This guide provides a comprehensive, technically detailed methodology for the . The core of this synthesis is the reductive amination of furfural with methylamine, a robust and scalable pathway leveraging a bio-based platform chemical. This document is intended for researchers, chemists, and drug development professionals, offering not just a procedural outline but also the underlying scientific rationale for key experimental choices, process validation, and analytical characterization.
Introduction and Strategic Overview
1-(Furan-2-yl)-N-methylmethanamine is a secondary amine of significant interest as a versatile chemical intermediate in the pharmaceutical and specialty chemical industries. Its structure is analogous to key fragments found in bioactive molecules, including intermediates for the synthesis of H₂ receptor antagonists like ranitidine.[1][2][3] The hydrochloride salt form enhances the compound's stability and aqueous solubility, making it more suitable for handling and downstream applications.[4][5]
The selected synthetic strategy is a one-pot reductive amination. This approach is favored for its efficiency, atom economy, and the use of readily available, often bio-derived, starting materials.[6][7] Furfural, the aldehyde precursor, can be produced from the dehydration of pentose sugars found in lignocellulosic biomass, positioning this synthesis within the framework of green chemistry.[8]
The overall transformation proceeds in two key mechanistic stages, which can be executed in a single reaction vessel:
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Imine Formation: Nucleophilic attack of methylamine on the carbonyl carbon of furfural to form a hemiaminal, which then dehydrates to form the corresponding N-(furan-2-ylmethylene)methanimine (a Schiff base).
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In-situ Reduction: The intermediate imine is immediately reduced to the target secondary amine, 1-(Furan-2-yl)-N-methylmethanamine. This prevents side reactions and drives the equilibrium towards product formation.
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Salt Formation: The purified amine is subsequently treated with hydrochloric acid to precipitate the stable hydrochloride salt.
Mechanistic Pathway: Reductive Amination
The reductive amination of an aldehyde is a cornerstone of amine synthesis. The process begins with the formation of an imine intermediate, which is more susceptible to reduction than the initial carbonyl group.[8][9]
Caption: Reaction mechanism for the reductive amination of furfural.
Rationale for Reagent Selection
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Furfural: Chosen as the carbonyl source due to its renewable origin and the prevalence of the furan moiety in pharmacologically active compounds.[10][11]
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Methylamine: The simplest primary amine, providing the required N-methyl group directly. It is typically used as a solution in a solvent like THF, methanol, or water to ensure controlled stoichiometry and safe handling.
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Reducing Agent: The choice of reducing agent is critical.
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Sodium Borohydride (NaBH₄): A mild and selective reducing agent, ideal for lab-scale synthesis. It is safer to handle than more reactive hydrides and effectively reduces the imine C=N bond without affecting the furan ring.
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Catalytic Hydrogenation: For industrial-scale production, catalytic hydrogenation (e.g., using H₂ gas with catalysts like Palladium on Carbon (Pd/C), Raney Nickel, or Rh/Al₂O₃) is often preferred for its lower cost and reduced waste generation.[6] This guide will focus on the sodium borohydride route for its broad applicability in research settings.
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Experimental Protocol and Workflow
This protocol details a laboratory-scale synthesis yielding the target compound with high purity.
Materials and Equipment
| Reagent/Material | Formula | M.W. | CAS No. | Notes |
| Furfural | C₅H₄O₂ | 96.09 | 98-01-1 | ≥99%, freshly distilled |
| Methylamine solution | CH₅N | 31.06 | 74-89-5 | 40 wt. % in H₂O or 2.0 M in THF |
| Sodium Borohydride | NaBH₄ | 37.83 | 16940-66-2 | ≥98% |
| Methanol (MeOH) | CH₄O | 32.04 | 67-56-1 | Anhydrous |
| Diethyl Ether (Et₂O) | C₄H₁₀O | 74.12 | 60-29-7 | Anhydrous |
| Hydrochloric Acid | HCl | 36.46 | 7647-01-0 | Concentrated (37%) or as a solution in Et₂O |
| Sodium Sulfate (Na₂SO₄) | Na₂SO₄ | 142.04 | 7757-82-6 | Anhydrous |
Equipment: Round-bottom flask, magnetic stirrer, dropping funnel, ice bath, rotary evaporator, standard glassware for extraction and filtration.
Synthetic Workflow Diagram
Caption: Step-by-step workflow for the synthesis of the target hydrochloride salt.
Step-by-Step Procedure
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Imine Formation:
-
To a 250 mL round-bottom flask equipped with a magnetic stir bar and placed in an ice-water bath, add freshly distilled furfural (9.61 g, 0.10 mol) and methanol (80 mL).
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Stir the solution until it reaches a temperature of 0-5 °C.
-
Slowly add a 40% aqueous solution of methylamine (8.5 g, 0.11 mol, 1.1 equivalents) dropwise via a dropping funnel over 30 minutes, ensuring the temperature does not exceed 10 °C.
-
After the addition is complete, allow the mixture to stir at 0-5 °C for an additional 60 minutes. The formation of the imine is typically accompanied by a slight color change.
-
-
Reduction:
-
While maintaining the temperature at 0-5 °C, add sodium borohydride (4.54 g, 0.12 mol, 1.2 equivalents) portion-wise over 45-60 minutes. Causality Note: Portion-wise addition is crucial to control the exothermic reaction and prevent excessive hydrogen gas evolution.
-
After all the NaBH₄ has been added, remove the ice bath and allow the reaction to warm to room temperature. Stir for an additional 3-4 hours to ensure the reduction is complete.
-
-
Work-up and Isolation of the Free Base:
-
Carefully quench the reaction by slowly adding 50 mL of deionized water.
-
Reduce the volume of the mixture by approximately half using a rotary evaporator to remove most of the methanol.
-
Transfer the remaining aqueous solution to a separatory funnel and extract the product with diethyl ether (3 x 50 mL).
-
Combine the organic extracts and wash them with brine (1 x 30 mL).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield 1-(Furan-2-yl)-N-methylmethanamine as a pale yellow oil.
-
-
Hydrochloride Salt Formation:
-
Dissolve the crude amine oil in 100 mL of anhydrous diethyl ether.
-
Cool the solution in an ice bath and slowly bubble dry HCl gas through it, or add a 2.0 M solution of HCl in diethyl ether dropwise until precipitation ceases.
-
Stir the resulting suspension for 30 minutes in the ice bath.
-
Collect the white precipitate by vacuum filtration, wash the filter cake with cold diethyl ether (2 x 20 mL), and dry under vacuum.
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Characterization and Data
The identity and purity of the final product, 1-(Furan-2-yl)-N-methylmethanamine hydrochloride (C₆H₁₀ClNO), should be confirmed using standard analytical techniques.
| Parameter | Expected Value/Observation |
| Molecular Weight | 147.60 g/mol [12][13][14] |
| Appearance | White to off-white crystalline solid |
| Yield | 75-85% (Typical) |
| Purity (by HPLC) | ≥95%[13][14] |
| ¹H NMR (DMSO-d₆) | δ ~9.5 (br s, 2H, NH₂⁺), ~7.8 (m, 1H, furan-H5), ~6.6 (m, 1H, furan-H3), ~6.5 (m, 1H, furan-H4), ~4.2 (t, 2H, CH₂), ~2.5 (t, 3H, CH₃). |
| ¹³C NMR (DMSO-d₆) | δ ~148.5 (C2), ~145.0 (C5), ~112.0 (C4), ~111.5 (C3), ~42.0 (CH₂), ~32.0 (CH₃). |
Safety and Process Validation
-
Handling Precautions: Furfural is an irritant. Methylamine is flammable and corrosive. Sodium borohydride reacts with water to produce flammable hydrogen gas. All operations should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE).
-
Self-Validation: The protocol's integrity is maintained by monitoring key parameters. Reaction progress can be tracked by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). The final product's identity is unequivocally confirmed by spectroscopic analysis, and its purity is quantified by HPLC or qNMR. The formation of the hydrochloride salt is confirmed by the appearance of the NH₂⁺ broad singlet in the ¹H NMR spectrum and a successful titration.
References
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Romero, A., et al. (2018). Results of the reductive amination of HMF with methylamine in a... ResearchGate. Retrieved from [Link]
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Jadhav, H. V., et al. (2021). Schematic illustration of reductive amination of FUR to FUA and other... ResearchGate. Retrieved from [Link]
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Shimizu, K., et al. (2011). Reductive amination of furfural to furfurylamine using aqueous ammonia solution and molecular hydrogen: an environmentally friendly approach. Green Chemistry, 13(7), 1833-1838. Retrieved from [Link]
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Ahmad, E., & Yadav, M. K. (2022). Reductive Amination of Furfural to Furfurylamine. In Catalytic Transformations of Biomass-derived Furanic Compounds. Taylor & Francis eBooks. Retrieved from [Link]
- CN106892885A. (2017). A kind of method for synthesizing ranitidine. Google Patents.
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Pradhan, P., & Yadav, M. K. (2021). Advances in the Catalytic Reductive Amination of Furfural to Furfural Amine: The Momentous Role of Active Metal Sites. Request PDF. ResearchGate. Retrieved from [Link]
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Mascal, M., & Dutta, S. (2011). Synthesis of ranitidine (Zantac) from cellulose-derived 5-(chloromethyl)furfural. Green Chemistry, 13(12), 3313-3315. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). N-benzyl-1-(furan-2-yl)-N-(furan-2-ylmethyl)methanamine. PubChem Compound Database. Retrieved from [Link]
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Paudyal, M. P., et al. (2020). Supporting Information. The Royal Society of Chemistry. Retrieved from [Link]
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ShareOK. (2023). Efforts towards the synthesis of furan containing bioactive compounds. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). (Furan-2-yl)(phenyl)methanamine hydrochloride. PubChem Compound Database. Retrieved from [Link]
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ResearchGate. (2022). Synthesis of (1-(2-((5-(4-Substitutedphenyl) Furan/Thiophen-2-Yl) Methylene) Hydrazineyl)-3-(4-Hydroxyphenyl). Retrieved from [Link]
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Der Pharma Chemica. (n.d.). Pharmacological Study of Some Newly Synthesized Furan Derivatives. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). Furan-2-ylmethyl-(2-methyl-benzyl)-amine. PubChem Compound Database. Retrieved from [Link]
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Defense Technical Information Center. (2015). Synthesis and Characterization of Furanic Compounds. Retrieved from [Link]
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